molecular formula C7H4F6N2S2 B13365397 2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide

2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide

Cat. No.: B13365397
M. Wt: 294.2 g/mol
InChI Key: WMBRBOKQENECBH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide is a fluorinated organic compound that contains both trifluoromethyl and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide typically involves the reaction of 2-(trifluoromethyl)thiazole with 2,2,2-trifluoroethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl and thiazole groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Bases such as sodium hydride or potassium carbonate, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and thiazole groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-methylacetamide
  • 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide
  • 2,2,2-Trifluoro-N-(trimethylsilyl)acetamide

Uniqueness

2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide is unique due to the presence of both trifluoromethyl and thiazole groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C7H4F6N2S2

Molecular Weight

294.2 g/mol

IUPAC Name

2,2,2-trifluoro-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]ethanethioamide

InChI

InChI=1S/C7H4F6N2S2/c8-6(9,10)4(16)14-1-3-2-15-5(17-3)7(11,12)13/h2H,1H2,(H,14,16)

InChI Key

WMBRBOKQENECBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)CNC(=S)C(F)(F)F

Origin of Product

United States

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